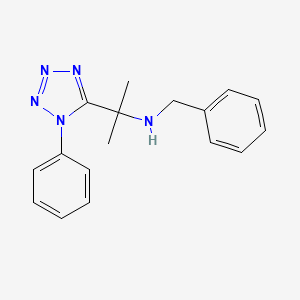![molecular formula C19H23N5 B14970310 4-methyl-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B14970310.png)
4-methyl-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is a complex organic compound with a unique structure that includes a tetrazole ring, a methylphenyl group, and an aniline moiety
Méthodes De Préparation
The synthesis of 4-METHYL-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Methylphenyl Group:
Coupling with Aniline: The final step involves coupling the intermediate product with aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
4-METHYL-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tetrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, especially under basic conditions, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
4-METHYL-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of 4-METHYL-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and aniline moiety are key functional groups that enable the compound to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-METHYL-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE can be compared with other similar compounds, such as:
4-Methylphenethylamine: This compound shares the methylphenyl group but lacks the tetrazole ring and aniline moiety, resulting in different chemical properties and applications.
Tetrazole Derivatives: Compounds with a tetrazole ring, such as certain pharmaceuticals, can be compared to highlight the unique properties imparted by the additional functional groups in 4-METHYL-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE.
Propriétés
Formule moléculaire |
C19H23N5 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
4-methyl-N-[2-[1-(3-methylphenyl)tetrazol-5-yl]butan-2-yl]aniline |
InChI |
InChI=1S/C19H23N5/c1-5-19(4,20-16-11-9-14(2)10-12-16)18-21-22-23-24(18)17-8-6-7-15(3)13-17/h6-13,20H,5H2,1-4H3 |
Clé InChI |
DTYYWWROUVLSSX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=NN=NN1C2=CC=CC(=C2)C)NC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B14970231.png)
![N-(4-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide](/img/structure/B14970242.png)
![N-cyclohexyl-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B14970250.png)
![1,1'-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)dibutan-1-one](/img/structure/B14970255.png)
![2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14970262.png)
![7-(2-Butoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14970278.png)
![N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B14970285.png)

![methyl 3-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B14970298.png)
![1-[6-(4-Chlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B14970303.png)
![N-(2-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B14970316.png)

![3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine](/img/structure/B14970331.png)
![2-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B14970333.png)
